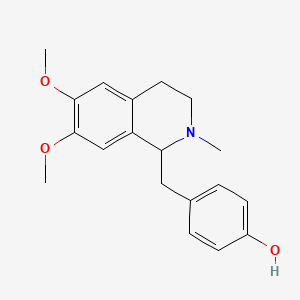

Armepavine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955773 | |

| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5884-67-3, 524-20-9, 3423-14-1 | |

| Record name | Armepavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armepavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMEPAVINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Armepavine: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Armepavine (B1667600), a benzylisoquinoline alkaloid, has demonstrated notable anti-cancer properties, primarily through the induction of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The primary focus is on its pro-apoptotic effects, detailing the modulation of key signaling molecules. While the majority of research has centered on leukemia models, emerging evidence suggests potential involvement of other signaling pathways that may be relevant to a broader range of cancers. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Induction of Apoptosis

The principal anti-cancer mechanism of this compound identified to date is the induction of programmed cell death, or apoptosis. In vitro studies have shown that this compound triggers a cascade of molecular events leading to characteristic morphological and biochemical hallmarks of apoptosis in cancer cells.

Modulation of Key Apoptotic Regulators

Research has pinpointed the intrinsic apoptotic pathway as a key target of this compound. Specifically, its effects converge on the Bcl-2 family of proteins and the executioner caspase, caspase-3.

-

Downregulation of Bcl-2: this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors. Its downregulation by this compound shifts the cellular balance towards apoptosis.

-

Activation of Caspase-3: A corresponding increase in the activity of caspase-3, a key executioner caspase, is observed following this compound treatment. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the dismantling of the cell and the morphological changes associated with apoptosis.

This dual action of downregulating an anti-apoptotic protein while activating a pro-apoptotic executioner caspase underscores the potent pro-apoptotic capacity of this compound in sensitive cancer cell lines.

Evidence of Apoptosis

The induction of apoptosis by this compound is supported by several key experimental observations:

-

DNA Fragmentation: A hallmark of apoptosis, the cleavage of DNA into a "ladder" pattern of distinct fragments, has been observed in cancer cells treated with this compound.

-

Morphological Changes: Treated cells exhibit characteristic apoptotic morphology, including cell shrinkage and chromatin condensation, as visualized by nuclear staining techniques.

Potential Involvement of Other Signaling Pathways

While the apoptotic pathway is the most clearly defined mechanism, preliminary evidence suggests that this compound may also influence other signaling cascades that are critical in cancer progression.

MAPK and NF-κB Signaling

Studies investigating the effects of this compound in non-cancer models, specifically in hepatic fibrosis, have indicated an inhibitory effect on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are frequently dysregulated in various cancers and play crucial roles in cell proliferation, survival, and inflammation. The inhibition of p38, ERK1/2, and JNK (all members of the MAPK family) and the suppression of NF-κB activation suggest that this compound's anti-cancer effects may be broader than initially understood and could be relevant in solid tumors where these pathways are often constitutively active. Further research is required to confirm these effects in cancer cell lines.

Quantitative Data on this compound's Efficacy

To date, detailed quantitative data on the cytotoxic effects of this compound across a wide range of cancer cell lines is limited. The most comprehensive data comes from studies on the CCRF-CEM human acute lymphoblastic leukemia cell line.

| Cell Line | Assay | Parameter | Value | Reference |

| CCRF-CEM | MTT Assay | IC50 | Not explicitly stated, but dose-dependent decrease in viability observed up to 30 µM. | [1][2] |

Further research is needed to establish the IC50 values of this compound in a broader panel of cancer cell lines, including those derived from solid tumors, to better understand its spectrum of activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound oxalate (B1200264) (e.g., 1, 5, 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by DNA Fragmentation Assay

This protocol is used to visualize the characteristic DNA laddering pattern associated with apoptosis.

Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and its multiples. These fragments can be separated by agarose (B213101) gel electrophoresis, resulting in a "ladder" appearance.

Protocol:

-

Cell Treatment: Treat cancer cells with an effective concentration of this compound oxalate (e.g., 30 µM) for an appropriate duration (e.g., overnight).

-

Cell Lysis: Harvest the cells and lyse them in a lysis buffer containing detergents and proteases to release the DNA.

-

DNA Extraction: Extract the DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder of DNA fragments indicates apoptosis.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 and caspase-3.[3][4][5][6]

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

Protocol:

-

Protein Extraction: Treat cells with this compound oxalate, harvest them, and lyse them in RIPA buffer supplemented with protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9][10]

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them at desired time points.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound-induced apoptotic signaling pathway.

Caption: General workflow for Western blot analysis.

Caption: Workflow for flow cytometric cell cycle analysis.

Future Directions

The current body of research provides a strong foundation for understanding the pro-apoptotic effects of this compound in leukemia cells. However, to fully elucidate its potential as a broad-spectrum anti-cancer agent, further investigation is warranted in the following areas:

-

Solid Tumor Models: Evaluating the efficacy and mechanism of action of this compound in a diverse panel of solid tumor cell lines (e.g., breast, lung, colon cancer) is crucial.

-

Cell Cycle and Autophagy: Investigating the potential of this compound to induce cell cycle arrest and/or modulate autophagy in cancer cells will provide a more complete picture of its cellular effects.

-

In Vivo Studies: Preclinical in vivo studies using animal models are necessary to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

-

Signaling Pathway Elucidation: Further exploration of this compound's impact on the MAPK, NF-κB, and other relevant cancer-associated signaling pathways will help to identify potential biomarkers for sensitivity and resistance.

Conclusion

This compound demonstrates clear pro-apoptotic activity in cancer cells, primarily through the modulation of the intrinsic apoptotic pathway involving Bcl-2 and caspase-3. While its full spectrum of anti-cancer activity is still under investigation, preliminary evidence suggests the involvement of other key signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Continued research into its effects on a wider range of cancer types and its interplay with other cellular processes will be critical in determining its future role in oncology.

References

- 1. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 3. Induction of Apoptosis, Autophagy and Ferroptosis by Thymus vulgaris and Arctium lappa Extract in Leukemia and Multiple Myeloma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Approaches for Combination Therapy Strategies Targeting the MAP Kinase Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(S)-Armepavine: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Armepavine is a benzylisoquinoline alkaloid naturally occurring in plants of the Nelumbo genus, most notably Nelumbo nucifera (the sacred lotus).[1][2] This compound has garnered significant scientific interest due to its potent anti-inflammatory and immunosuppressive properties.[3][4] Preclinical studies have demonstrated its therapeutic potential in animal models of autoimmune diseases, including systemic lupus erythematosus (SLE) and autoimmune crescentic glomerulonephritis.[5][6][7] This technical guide provides a comprehensive overview of the biological activity of (S)-Armepavine, its molecular targets, and the experimental methodologies used to elucidate its mechanisms of action.

Biological Activity

The primary biological activities of (S)-Armepavine are its anti-inflammatory and immunosuppressive effects. These activities are attributed to its ability to modulate key signaling pathways involved in the immune response.

Immunosuppression

(S)-Armepavine has been shown to suppress the activation and proliferation of T-lymphocytes, which play a central role in adaptive immunity.[5] Specifically, it inhibits the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA).[3] In vivo studies using MRL/MpJ-lpr/lpr mice, a model for SLE, demonstrated that oral administration of (S)-Armepavine prevented lymphadenopathy, reduced splenocyte proliferation, and decreased the production of autoantibodies.[5] Furthermore, in a mouse model of autoimmune crescentic glomerulonephritis, (S)-Armepavine treatment led to a significant reduction in the infiltration of T cells and macrophages into the kidney.[6][7]

Anti-inflammatory Effects

The anti-inflammatory properties of (S)-Armepavine are closely linked to its immunosuppressive functions. The compound has been shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in both human PBMCs and in animal models of autoimmune disease.[3][5] By downregulating these key mediators of inflammation, (S)-Armepavine can attenuate the inflammatory cascade that contributes to tissue damage in autoimmune disorders.

Molecular Targets and Signaling Pathways

The immunosuppressive and anti-inflammatory effects of (S)-Armepavine are mediated through its interaction with specific molecular targets within crucial cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of action for (S)-Armepavine is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4] NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. (S)-Armepavine has been shown to suppress the activation of NF-κB, thereby preventing the downstream expression of pro-inflammatory genes.[6]

Modulation of T-Cell Receptor Signaling

(S)-Armepavine also targets key components of the T-cell receptor (TCR) signaling pathway. Specifically, it has been found to inhibit the phosphorylation of Interleukin-2-inducible T-cell kinase (Itk) and Phospholipase C gamma (PLCγ) in a Phosphoinositide 3-kinase (PI3K)-dependent manner.[3] Itk and PLCγ are critical downstream effectors of TCR activation, and their inhibition leads to a dampening of T-cell activation and proliferation. This targeted inhibition of TCR signaling provides a molecular basis for the observed immunosuppressive effects of (S)-Armepavine.

Quantitative Data

| Biological Target/Assay | Compound | IC50 | Reference |

| DPPH Free Radical Scavenging | Armepavine (B1667600) | 79.3 µM | [8] |

Note: The provided IC50 value reflects the antioxidant properties of this compound and not a direct inhibition of a specific enzyme in a signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of (S)-Armepavine.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Following transfection, treat the cells with various concentrations of (S)-Armepavine for a predetermined time.

-

Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation.

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Cell Culture and Treatment: Culture the CFSE-labeled PBMCs in appropriate media and treat with different concentrations of (S)-Armepavine.

-

Stimulation: Stimulate T-cell proliferation using a mitogen such as phytohemagglutinin (PHA).

-

Flow Cytometry: After a suitable incubation period (e.g., 72 hours), acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.

-

Data Analysis: Quantify the percentage of proliferating cells and the proliferation index based on the CFSE dilution profile.

Visualizations

Signaling Pathways

Caption: (S)-Armepavine's inhibitory effects on T-cell signaling pathways.

Experimental Workflow

Caption: Workflow for assessing (S)-Armepavine's in vitro biological activity.

Conclusion

(S)-Armepavine is a promising natural product with well-documented anti-inflammatory and immunosuppressive activities. Its ability to target the NF-κB and TCR signaling pathways provides a strong rationale for its potential therapeutic use in autoimmune and inflammatory diseases. While further research is needed to fully quantify its inhibitory potency against specific molecular targets, the existing body of evidence highlights (S)-Armepavine as a valuable lead compound for drug development. The experimental protocols and workflows described herein provide a framework for continued investigation into the pharmacological properties of this and other natural products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. maxapress.com [maxapress.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. academic.oup.com [academic.oup.com]

- 7. (S)-armepavine from Chinese medicine improves experimental autoimmune crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Armepavine Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine (B1667600), a benzylisoquinoline alkaloid found in plants of the Papaveraceae and Nelumbonaceae families, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These include anti-inflammatory, immunosuppressive, and melanogenesis-inhibiting properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in the rational design of novel therapeutic agents.

Core Structure and Biological Activities

This compound's core structure consists of a tetrahydroisoquinoline moiety linked to a benzyl (B1604629) group. The numbering of the core scaffold is crucial for understanding the placement of various functional groups that influence its biological activity. The primary reported biological activities of this compound and its naturally occurring analogs revolve around the inhibition of melanogenesis, suppression of T-cell proliferation, and inactivation of the NF-κB signaling pathway, a key regulator of inflammation.

Structure-Activity Relationship (SAR) Analysis

A comprehensive synthetic SAR study on a wide range of this compound analogs is not extensively documented in publicly available literature. However, by comparing the biological activities of naturally occurring, structurally related alkaloids, we can infer key structural requirements for activity.

Melanogenesis Inhibition

The inhibitory effect of this compound and its analogs on melanogenesis has been quantified, providing valuable SAR insights. The primary mechanism is believed to be through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Table 1: Melanogenesis Inhibitory Activity of this compound and Related Alkaloids

| Compound | R1 | R2 | R3 | R4 | IC50 (µM)[1] |

| This compound | CH3 | H | OCH3 | CH3 | 6.5 |

| Northis compound | H | H | OCH3 | CH3 | 7.5 |

| N-Methylcoclaurine | CH3 | H | H | CH3 | 6.5 |

| Coclaurine | H | H | H | CH3 | 3.9 |

| Nornuciferine | - | - | - | - | 3.9 |

| Nuciferine | - | - | - | - | 7.1 |

| Arbutin (B1665170) (Control) | - | - | - | - | 174 |

Note: Nuciferine and Nornuciferine are aporphine (B1220529) alkaloids, included for comparison of potency.

-

N-Methylation: The presence or absence of a methyl group on the nitrogen of the tetrahydroisoquinoline ring (R1) does not appear to have a significant impact on melanogenesis inhibition, as seen in the similar IC50 values of this compound and northis compound.

-

O-Methylation at C7: The presence of a methoxy (B1213986) group at the C7 position (R3) seems to be important for activity.

-

Phenolic Hydroxyl Group: A free hydroxyl group on the benzyl ring appears to be a common feature among the active benzylisoquinoline alkaloids.

-

Overall Substitution Pattern: Coclaurine, which lacks the C7-methoxy group present in this compound, shows slightly higher potency. This suggests that the overall substitution pattern on both aromatic rings contributes to the inhibitory activity.

Anti-inflammatory and Immunosuppressive Activity

This compound has been reported to suppress T-cell proliferation and inactivate NF-κB, key events in the inflammatory cascade.[1] A study on the inhibition of NF-κB expression by various bisbenzylisoquinoline alkaloids, which are dimers of benzylisoquinoline units, provides some of the most relevant quantitative SAR data. While this compound itself is a monobenzylisoquinoline, its inclusion in this study offers a valuable point of comparison.

Table 2: Inhibitory Activity of Benzylisoquinoline and Bisbenzylisoquinoline Alkaloids on NF-κB Expression

| Compound | Structural Class | IC50 (µM) for NF-κB Inhibition in MOLT-4 Cells |

| Isotetrandrine | Bisbenzylisoquinoline | 1.8 |

| Cepharanthine | Bisbenzylisoquinoline | 2.5 |

| Tetrandrine | Bisbenzylisoquinoline | 3.2 |

| Dauricine | Bisbenzylisoquinoline | 4.5 |

| Fangchinoline | Bisbenzylisoquinoline | 5.6 |

| Berbamine | Bisbenzylisoquinoline | >10 |

| This compound | Benzylisoquinoline | >10 |

Data extracted from a study comparing the suppressive potencies on NF-κB expression.

The data suggests that:

-

Dimeric Structure: Bisbenzylisoquinoline alkaloids are significantly more potent inhibitors of NF-κB expression than the monomeric this compound. This highlights the importance of the larger, more complex dimeric scaffold for this particular activity.

-

Substitutions on the Dimeric Scaffold: The variations in IC50 values among the different bisbenzylisoquinoline alkaloids indicate that the specific substitutions and the nature of the linkages between the two benzylisoquinoline units are critical for potent NF-κB inhibition.

Experimental Protocols

Melanogenesis Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of melanin in a suitable cell line, typically B16 melanoma cells, which are stimulated to produce melanin.

Detailed Methodology:

-

Cell Culture: B16 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs). A known melanogenesis inhibitor, such as arbutin or kojic acid, is used as a positive control. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: Melanogenesis is stimulated by adding α-melanocyte-stimulating hormone (α-MSH) to the culture medium.

-

Incubation: The cells are incubated for 72 hours.

-

Melanin Content Measurement:

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH.

-

The absorbance of the lysate is measured at 405 nm using a microplate reader.

-

The melanin content is normalized to the total protein content of the cells, which is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits melanin production by 50%, is calculated from the dose-response curve.

NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been genetically engineered to express the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

Detailed Methodology:

-

Cell Line: HEK293 or a similar cell line stably transfected with an NF-κB-luciferase reporter construct is used.

-

Cell Culture and Seeding: Cells are cultured under standard conditions and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

NF-κB Activation: The NF-κB pathway is activated by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Incubation: The plates are incubated for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Lysis and Luminescence Measurement:

-

The culture medium is removed, and the cells are lysed using a specific lysis buffer.

-

A luciferase substrate is added to the lysate.

-

The luminescence is immediately measured using a luminometer.

-

-

Data Analysis: The inhibitory effect of the compounds is determined by the reduction in luminescence compared to the stimulated control. IC50 values are calculated from the dose-response curves.

T-cell Proliferation Assay (CFSE-based)

Principle: This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). CFSE covalently labels intracellular proteins, and with each cell division, the fluorescence intensity is halved in the daughter cells.

Detailed Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

CFSE Staining: Isolated PBMCs are incubated with a working solution of CFSE. The staining is then quenched by adding complete culture medium.

-

Cell Culture and Stimulation:

-

CFSE-labeled PBMCs are seeded in 96-well plates.

-

T-cell proliferation is stimulated using mitogens such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

-

Compound Treatment: Various concentrations of the test compounds are added to the wells at the time of stimulation.

-

Incubation: The cells are incubated for 3-5 days to allow for proliferation.

-

Flow Cytometry Analysis:

-

Cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

The fluorescence intensity of CFSE in the T-cell populations is analyzed by flow cytometry.

-

-

Data Analysis: The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions (i.e., have reduced CFSE fluorescence). The inhibitory effect of the compounds is calculated based on the reduction in the percentage of proliferating cells.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The available data on the structure-activity relationships of this compound and its naturally occurring analogs provide a foundational understanding for the development of new therapeutic agents. The key takeaways are the importance of the substitution pattern on both aromatic rings for melanogenesis inhibition and the significant increase in anti-inflammatory potency with dimerization of the benzylisoquinoline scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. This would involve modifications at the N-position, variations of the substituents on both aromatic rings (including the introduction of different functional groups and positional isomers), and exploration of different stereoisomers. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

References

Armepavine from Nelumbo nucifera: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid isolated from the sacred lotus, Nelumbo nucifera, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its immunomodulatory, anti-cancer, cardiovascular, and anti-platelet activities. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Activities

This compound exhibits a diverse range of biological activities, making it a promising candidate for further investigation as a therapeutic agent. Its primary pharmacological effects are summarized below.

Immunomodulatory and Anti-inflammatory Effects

(S)-Armepavine has demonstrated significant immunomodulatory and anti-inflammatory properties. It has been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) activated with phytohemagglutinin (PHA) and to ameliorate autoimmune diseases in animal models.[2][3] This immunosuppressive activity is attributed to its ability to interfere with key signaling pathways in T-cells.[2][3] Specifically, (S)-Armepavine has been found to suppress the activation of NF-κB and NF-AT.[3]

Furthermore, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO).[4] The inhibitory effects on key inflammatory pathways suggest its potential in treating various inflammatory and autoimmune disorders.

Anti-Cancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. Studies have reported its ability to inhibit the proliferation of human breast cancer (MCF-7) and leukemia cells.[5] The anti-cancer potential of this compound and other alkaloids from Nelumbo nucifera is an active area of research, with evidence suggesting that these compounds can induce apoptosis and modulate signaling pathways involved in cancer progression.[6]

Cardiovascular Effects

Research on northis compound, a closely related compound, has shed light on the potential cardiovascular effects of this compound. (±)-Northis compound has been shown to decrease mean arterial pressure and heart rate in anesthetized rats.[7] It also exhibits a negative chronotropic effect on isolated rat atria and relaxes aortic smooth muscle, suggesting a calcium antagonist-like effect.[7] These findings indicate that this compound may possess hypotensive and bradycardic properties, warranting further investigation into its cardiovascular pharmacology.

Anti-Platelet Aggregation Activity

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound and related compounds.

| Activity | Assay | Test System | IC50 / EC50 | Reference |

| Anti-inflammatory | NO Production Inhibition | Liensinine: 5.02 µM, Isoliensinine: 4.36 µM, Neferine: 4.13 µM | [11] | |

| Antioxidant | DPPH Radical Scavenging | This compound: 43.093 ± 14.215 µg/mL | [2] | |

| Anti-Cancer | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Nelumbo nucifera receptacle extract: 590 µg/mL | [5] |

| Cytotoxicity | AGS (Gastric Cancer) | 7-hydroxydehydronuciferine: 62.9 ± 0.1 μM | [1] | |

| Cytotoxicity | DU-145 (Prostate Cancer) | 7-hydroxydehydronuciferine: 80.8 ± 0.2 μM | [1] |

Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

(S)-Armepavine has been shown to inhibit the PI3K/Akt signaling pathway in human PBMCs.[3] This inhibition is linked to the suppression of Itk and PLCγ phosphorylation, which are crucial for T-cell activation.[3]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and immune responses.[2][3] This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent translocation of NF-κB to the nucleus.[3]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another target of this compound. While the specific interactions are still being elucidated, inhibition of this pathway contributes to the anti-inflammatory and anti-cancer effects of the compound.

Caption: this compound's putative inhibition of the MAPK pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Inhibition of T-Cell Proliferation (PHA-induced PBMC Proliferation Assay)

This assay measures the ability of a compound to inhibit the proliferation of T-cells stimulated by the mitogen Phytohaemagglutinin (PHA).[12][13][14][15][16]

Workflow:

Caption: Workflow for T-Cell Proliferation Assay.

Detailed Steps:

-

Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in 96-well flat-bottom plates at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) to the wells. Include a vehicle control (solvent only).

-

Stimulation: Add Phytohaemagglutinin (PHA) to a final concentration of 5 µg/mL to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the PHA-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[17][18][19]

Workflow:

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Detailed Steps:

-

Cell Culture: Seed hepatic stellate cells (HSC-T6) stably transfected with an NF-κB-luciferase reporter construct into 24-well plates and culture until they reach 80-90% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL to activate the NF-κB pathway.

-

Incubation: Incubate the cells for 6 hours at 37°C.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

In Vivo Cardiovascular Effects in Rats

This protocol describes the measurement of blood pressure and heart rate in anesthetized rats to assess the cardiovascular effects of this compound.[20][5][17][19][21][22][23][24][25]

Workflow:

Caption: Workflow for In Vivo Cardiovascular Assessment in Rats.

Detailed Steps:

-

Animal Preparation: Anesthetize male Wistar rats with urethane (B1682113) (1.2 g/kg, i.p.).

-

Surgical Procedure:

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the right carotid artery with a polyethylene (B3416737) catheter connected to a pressure transducer for direct measurement of arterial blood pressure.

-

Cannulate the left jugular vein for intravenous administration of this compound.

-

-

Stabilization: Allow the animal to stabilize for at least 20 minutes after the surgical procedure.

-

Drug Administration: Administer this compound intravenously at various doses.

-

Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) using a data acquisition system.

-

Data Analysis: Analyze the changes in MAP and HR from the baseline values before drug administration.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.[12][15][16][26][27]

Workflow:

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Detailed Steps:

-

Preparation of Platelet-Rich Plasma (PRP): Collect human venous blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.

-

Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in an aggregometer cuvette with stirring.

-

Aggregation Induction: Add an agonist, such as collagen (2 µg/mL), to induce platelet aggregation.

-

Measurement: Measure the change in light transmission through the PRP suspension for 5-10 minutes using a light transmission aggregometer.

-

Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the agonist-induced control. Determine the IC50 value from the dose-response curve.

MAPK Pathway Analysis by Western Blot

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to determine the effect of this compound.

Workflow:

Caption: Workflow for Western Blot Analysis of MAPK Pathway.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a stimulus (e.g., growth factor) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK) to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of protein phosphorylation as the ratio of the phosphorylated protein to the total protein.

Conclusion

This compound from Nelumbo nucifera is a multifaceted pharmacological agent with promising immunomodulatory, anti-cancer, cardiovascular, and anti-platelet properties. Its mechanisms of action involve the modulation of critical signaling pathways, including PI3K/Akt, NF-κB, and MAPK. Further research, particularly to obtain more comprehensive quantitative data and to elucidate detailed mechanisms of action, will be crucial in realizing the full therapeutic potential of this natural compound. This guide serves as a foundational resource to aid in the design and execution of future investigations into the pharmacological properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noninvasive Monitoring of Blood Pressure and Heart Rate during Estrous Cycle Phases in Normotensive Wistar–Kyoto and Spontaneously Hypertensive Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of proliferation and cytokines production by mitogen-stimulated bovine peripheral blood mononuclear cells [vrf.iranjournals.ir]

- 11. protocols.io [protocols.io]

- 12. PHA-induced cell proliferation rescues human peripheral blood lymphocytes from X-ray-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. iworx.com [iworx.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardiovascular effects of the essential oil of Alpinia zerumbet leaves and its main constituent, Terpinen-4-ol, in rats: role of the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. de-vhl.nl [de-vhl.nl]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of NF-κB and MAPK Signaling Pathways by Armepavine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine (B1667600), a benzylisoquinoline alkaloid with the chemical formula C₁₉H₂₃NO₃ and a molecular weight of 313.4 g/mol , is a natural compound found in several plant species, most notably Nelumbo nucifera (the sacred lotus).[1][2][3][4][5] Emerging research has highlighted its potential as a modulator of key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on these pathways, supported by available data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and similar natural compounds in inflammatory diseases, autoimmune disorders, and other conditions where NF-κB and MAPK signaling are dysregulated.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily by targeting critical nodes within the NF-κB and, to a lesser extent, the MAPK signaling pathways. These pathways are central regulators of the cellular response to inflammatory stimuli such as cytokines (e.g., TNF-α) and bacterial lipopolysaccharide (LPS).

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.

This compound has been shown to intervene at key steps in this process:

-

Inhibition of IκBα Phosphorylation and Degradation: Studies have demonstrated that this compound can prevent the TNF-α-induced phosphorylation of IκBα.[6] By inhibiting this initial activation step, this compound prevents the subsequent degradation of IκBα, effectively keeping NF-κB in its inactive, cytoplasm-sequestered state.

-

Suppression of p65 Nuclear Translocation: Consequently, by stabilizing the IκBα-NF-κB complex, this compound inhibits the translocation of the active p65 subunit of NF-κB into the nucleus.[6] This has been visually confirmed through immunofluorescence and Western blot analysis of nuclear extracts.

-

Reduction of NF-κB Transcriptional Activity: The culmination of these inhibitory actions is a significant reduction in NF-κB-dependent gene transcription. This has been demonstrated in luciferase reporter gene assays where this compound treatment leads to a dose-dependent decrease in TNF-α-induced NF-κB transcriptional activity.[6]

MAPK Signaling Pathway Modulation

The MAPK family, comprising key kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. While the evidence for this compound's direct and potent inhibition of the MAPK pathway is less robust compared to its effects on NF-κB, some sources suggest an inhibitory role. One supplier of this compound states that it inhibits the TNF-α-induced MAPK signaling cascade, although specific data supporting this claim is not provided.[2] Conversely, one study on (S)-armepavine in human peripheral blood mononuclear cells indicated that the activation of ERK, a key component of the MAPK pathway, remained intact in the presence of the compound. Further research is required to fully elucidate the specific effects of this compound on the JNK and p38 components of the MAPK pathway.

Data Presentation: Quantitative Effects on Inflammatory Markers

| Compound | Target Cell Line | Stimulant | Inhibitory Action | IC₅₀ (µM) | Reference |

| Neferine | RAW 264.7 | LPS | NO Production | 4.13 | [7][8] |

| Liensinine | RAW 264.7 | LPS | NO Production | 5.02 | [7][8] |

| Isoliensinine | RAW 264.7 | LPS | NO Production | 4.36 | [7][8] |

| Roemerine | RAW 264.7 | LPS | NO Production | 21 | [9][10] |

| Lysicamine | RAW 264.7 | LPS | NO Production | 25 | [9][10] |

| N-methylcoclaurine | RAW 264.7 | LPS | NO Production | 6 | [9][10] |

Note: The data in this table is for alkaloids related to this compound and provides a context for the potential potency of this class of compounds. Further studies are needed to determine the specific IC₅₀ values for this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using Graphviz.

References

- 1. This compound | C19H23NO3 | CID 442169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. medkoo.com [medkoo.com]

- 4. CAS 524-20-9 | this compound [phytopurify.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. researchgate.net [researchgate.net]

Unveiling Armepavine: A Technical Guide to its Discovery and Isolation from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armepavine, a benzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including immunomodulatory and anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth overview of the discovery of this compound, its primary plant sources, and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Discovery and Natural Occurrence

This compound is a naturally occurring alkaloid found in several plant families, including Papaveraceae, Menispermaceae, and Nelumbonaceae.[5][6][7] Notably, the sacred lotus (B1177795) (Nelumbo nucifera) is a prominent and well-documented source of this bioactive compound.[1][2][8][9] this compound exists as both (R)- and (S)-stereoisomers in Nelumbo nucifera, contributing to the plant's complex phytochemical profile.[8] The alkaloid is distributed throughout the plant, with varying concentrations in the leaves, flowers, seeds, and plumules.[2][8][10]

Quantitative Analysis of this compound in Nelumbo nucifera

The concentration of this compound and other alkaloids in Nelumbo nucifera can vary significantly depending on the plant part, geographical location, and season of collection.[2] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and effective method for the quantitative analysis of this compound in plant extracts.[1][8]

| Plant Part | Extraction Method | This compound Content (% of dry weight) | Total Alkaloid Content (% of dry weight) | Reference |

| Flower Buds | Methanol (B129727) Reflux | 0.0170% | 0.4082% | [1] |

| Leaves | Not Specified | 0.13 - 0.20% | 0.72 - 1.41% | [2] |

| Seeds | n-Butanol Fractionation | Not explicitly quantified as % of dry weight, but isolated | Not specified | [11] |

| All Parts (Leaves, Petals, Stamens, Receptacle, Plumule, Rhizome) | UPLC-QToF-MS Analysis | Present in all six parts | Not specified | [10] |

Experimental Protocols: Isolation and Purification of this compound from Nelumbo nucifera

The following protocols are synthesized from established methodologies for the isolation of alkaloids from Nelumbo nucifera.[1][3]

Extraction

Objective: To extract crude alkaloids from the plant material.

Materials:

-

Dried and powdered plant material (e.g., flower buds or leaves of Nelumbo nucifera)

-

Methanol

-

3% Tartaric acid solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Chloroform (B151607) (CHCl₃)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

n-Butanol

-

Reflux apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

The dried, powdered plant material is subjected to reflux extraction with methanol for a minimum of two hours to yield a crude methanol extract.[1]

-

The methanol extract is concentrated under reduced pressure using a rotary evaporator.[1]

-

The concentrated extract is then partitioned between ethyl acetate and a 3% aqueous tartaric acid solution. This separates the acidic and neutral compounds into the organic phase, while the basic alkaloids are protonated and move into the acidic aqueous phase.[1]

-

The acidic aqueous layer, containing the alkaloid salts, is collected.

-

The pH of the aqueous solution is adjusted to 9 with a saturated sodium carbonate solution. This deprotonates the alkaloids, converting them into their free base form.[1]

-

The basified aqueous solution is then extracted sequentially with chloroform and n-butanol. The chloroform fraction will contain the majority of the benzylisoquinoline alkaloids, including this compound.[1]

-

The chloroform-soluble fraction is concentrated under reduced pressure to yield the crude alkaloid extract.[1]

Purification by Column Chromatography

Objective: To separate this compound from other alkaloids in the crude extract.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for normal-phase chromatography)

-

Reversed-phase C18 silica gel (for reversed-phase chromatography)

-

Solvent systems (e.g., chloroform-methanol gradients for normal-phase; acetonitrile-water gradients for reversed-phase)

-

Glass column for chromatography

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent.

-

A silica gel column is prepared using a slurry of silica gel in the initial, non-polar eluting solvent.

-

The dissolved extract is loaded onto the column.

-

The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Fractions are collected using a fraction collector.

-

The collected fractions are monitored by TLC to identify those containing this compound.

-

For further purification, fractions enriched with this compound can be pooled and subjected to reversed-phase column chromatography or preparative HPLC.[1]

Visualizing the Process: Experimental Workflow

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to exert its immunomodulatory effects by inhibiting the PI3K/Akt signaling pathway.[1] This pathway is crucial for T-cell activation and proliferation. By inhibiting key components of this pathway, such as Itk and PLCγ phosphorylation in a PI-3K-dependent manner, this compound can suppress T-cell activation and the production of pro-inflammatory cytokines.[1]

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from plant sources, with a focus on Nelumbo nucifera. The provided experimental protocols and quantitative data offer a solid foundation for researchers to undertake the extraction and purification of this promising bioactive compound. The elucidation of its mechanism of action through the inhibition of the PI3K/Akt signaling pathway further underscores its potential for the development of novel therapeutic agents. Further research into optimizing isolation techniques and exploring the full therapeutic spectrum of this compound is warranted.

References

- 1. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of alkaloids in Lotus (Nelumbo nucifera Gaertn.) leaves by non-aqueous capillary electrophoresis using ultraviolet and mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants [mdpi.com]

- 7. Fractionation and analysis of Artemisia capillaris Thunb. by affinity chromatography with human serum albumin as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maxapress.com [maxapress.com]

- 9. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 10. Comparative Analysis of Chemical Constituents in Different Parts of Lotus by UPLC and QToF-MS [mdpi.com]

- 11. researchgate.net [researchgate.net]

Armepavine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the benzylisoquinoline alkaloid Armepavine, covering its chemical identity, physicochemical properties, and key biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed information on its mechanism of action and methodologies for its study.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid found in plants such as Nelumbo nucifera (the sacred lotus).[1][2] Its chemical structure and properties are fundamental to its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 524-20-9 | [1][3][4] |

| Molecular Formula | C₁₉H₂₃NO₃ | [1][3][5] |

| Molecular Weight | 313.4 g/mol | [1][5] |

| IUPAC Name | 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol | [1] |

| Appearance | Solid powder | [5] |

| Melting Point | 146-148 °C | [3] |

| Solubility | Soluble in DMSO | [5] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with significant potential in immunology and dermatology. Its mechanisms of action primarily involve the modulation of key inflammatory and signaling pathways.

Immunosuppressive Effects and Inhibition of NF-κB Signaling

This compound has demonstrated notable immunosuppressive effects, particularly on T lymphocytes.[5] A primary mechanism underlying this activity is the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] TNF-α, a potent pro-inflammatory cytokine, typically activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound interferes with this process by inhibiting the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[1]

In the context of T-cell activation, (S)-armepavine has been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs).[6] This is achieved by blocking membrane-proximal effectors such as Itk and PLCγ in a PI-3K-dependent manner.[6] This inhibition ultimately leads to the suppression of downstream signaling events, including NF-AT and NF-κB activation, which are crucial for T-cell proliferation and cytokine production.[6]

Caption: this compound's inhibitory action on the TNF-α induced NF-κB signaling pathway.

Melanogenesis Inhibition

This compound has been identified as an inhibitor of melanogenesis.[7] This activity is of interest for dermatological applications, particularly in the development of agents for hyperpigmentation disorders.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of other benzylisoquinoline alkaloids in Nelumbo nucifera.[4] The biosynthetic pathway starts with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine.[2] This is followed by a series of methylation steps catalyzed by specific enzymes to yield this compound.

Caption: The enzymatic steps in the biosynthesis of this compound from its precursors.

Experimental Protocols

This section outlines general methodologies for assessing the biological activities of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

NF-κB Nuclear Translocation Assay

This assay is designed to quantify the inhibition of TNF-α-induced NF-κB p65 subunit translocation to the nucleus by this compound.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in 96-well plates to an appropriate confluency.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with a predetermined optimal concentration of TNF-α for 30-60 minutes to induce NF-κB translocation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit to determine the extent of translocation and its inhibition by this compound.

Caption: A streamlined workflow for assessing this compound's effect on NF-κB translocation.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells stimulated by a mitogen.

Methodology:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Cell Staining (Optional but recommended): Label the PBMCs with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-

Cell Culture and Treatment:

-

Seed the labeled PBMCs in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Include a vehicle control and a positive control for proliferation (e.g., Phytohemagglutinin - PHA).

-

-

Incubation: Incubate the plates for 3-5 days to allow for T-cell proliferation.

-

Analysis by Flow Cytometry:

-

Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze the cells using a flow cytometer. Proliferation is measured by the dilution of the CFSE dye in daughter cells. The percentage of proliferated cells in the presence of this compound is compared to the controls.

-

Melanogenesis Inhibition Assay

This assay evaluates the ability of this compound to inhibit melanin (B1238610) production in a melanoma cell line.

Methodology:

-

Cell Culture: Seed B16F10 melanoma cells in a 24- or 48-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound. A known melanogenesis inhibitor, such as kojic acid, can be used as a positive control.

-

Stimulation: Stimulate melanogenesis by adding α-melanocyte-stimulating hormone (α-MSH) or another inducing agent like theophylline.[7]

-

Incubation: Incubate the cells for 48-72 hours.

-

Melanin Content Measurement:

-

Lyse the cells with a sodium hydroxide (B78521) solution.

-

Measure the absorbance of the lysate at 405 nm or 475 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein concentration of the cell lysate.

-

-

Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed decrease in melanin is not due to cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 3. maxapress.com [maxapress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. maxapress.com [maxapress.com]

- 6. (S)-armepavine inhibits human peripheral blood mononuclear cell activation by regulating Itk and PLCgamma activation in a PI-3K-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Armepavine in Animal Models of Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armepavine, a benzylisoquinoline alkaloid, has demonstrated notable anti-inflammatory properties in various preclinical studies. This technical guide provides an in-depth overview of the in vivo efficacy of this compound in established animal models of inflammation. The document details the experimental protocols for key inflammation models, including carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced acute lung injury, and collagen-induced arthritis. It further elucidates the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on the modulation of critical signaling pathways such as NF-κB. Quantitative data from available studies are summarized in structured tables to facilitate comparison and analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug discovery.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a naturally occurring alkaloid found in several plant species. Preclinical research has highlighted its potential as a therapeutic agent for inflammatory conditions. The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade. A significant body of evidence points towards the inhibition of the nuclear factor-kappa B (NF-κB) pathway as a primary mechanism of action.[1][2][3][4][5] By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby attenuating the inflammatory response.[1][6][7]

Animal Models of Inflammation

To evaluate the in vivo anti-inflammatory efficacy of this compound, several well-established animal models are utilized. These models mimic different aspects of human inflammatory diseases, providing a platform to assess the therapeutic potential of novel compounds.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.[8][9][10][11] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia. The development of edema is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923) and cytokines.[12][13][14][15]

Lipopolysaccharide-Induced Acute Lung Injury (ALI)

This model replicates the features of acute respiratory distress syndrome (ARDS).[16][17][18] Intratracheal or intranasal administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the lungs, leading to neutrophil infiltration, alveolar-capillary barrier dysfunction, and the release of pro-inflammatory cytokines.[7][19][20][21][22]

Collagen-Induced Arthritis (CIA)

The CIA model is a well-established animal model of rheumatoid arthritis.[23][24][25][26] Immunization of susceptible strains of mice or rats with type II collagen emulsified in adjuvant leads to the development of an autoimmune polyarthritis that shares many pathological and immunological features with human rheumatoid arthritis, including synovial inflammation, cartilage destruction, and bone erosion.[27][28][29][30][31][32]

Quantitative Data on this compound Efficacy